3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Orexin Receptor Pharmacology Sleep/Wake Neurobiology GPCR Binding Assays

3-Methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034396-82-0) is a synthetic sulfonamide-based benzo[d]oxazol-2(3H)-one derivative that functions as a potent and highly selective antagonist of the Orexin-1 (OX1R) receptor. Its molecular formula is C16H16N4O5S, with a molecular weight of 376.39 g/mol.

Molecular Formula C16H16N4O5S
Molecular Weight 376.39
CAS No. 2034396-82-0
Cat. No. B2916491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
CAS2034396-82-0
Molecular FormulaC16H16N4O5S
Molecular Weight376.39
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CN=C4)OC1=O
InChIInChI=1S/C16H16N4O5S/c1-19-13-8-12(2-3-14(13)25-16(19)21)26(22,23)20-7-4-11(10-20)24-15-9-17-5-6-18-15/h2-3,5-6,8-9,11H,4,7,10H2,1H3
InChIKeyWQRUZZQZWVWANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034396-82-0): A Highly Selective Orexin-1 Receptor Antagonist for CNS Research Procurement


3-Methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034396-82-0) is a synthetic sulfonamide-based benzo[d]oxazol-2(3H)-one derivative that functions as a potent and highly selective antagonist of the Orexin-1 (OX1R) receptor [1]. Its molecular formula is C16H16N4O5S, with a molecular weight of 376.39 g/mol . This compound belongs to a class of heteroaryl orexin receptor antagonists developed for the potential treatment of neurological and psychiatric disorders, including insomnia, anxiety, and addiction [2]. Its defining pharmacological feature is its pronounced selectivity for OX1R over OX2R, distinguishing it from dual orexin receptor antagonists (DORAs) such as suvorexant [1].

Why Generic Substitution of 3-Methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Fails: Critical Selectivity and Structural Determinants


In the orexin antagonist class, minor structural modifications can dramatically shift the selectivity profile between OX1R and OX2R, fundamentally altering pharmacological outcomes and experimental validity. The target compound incorporates a specific 3-methyl substitution on the benzo[d]oxazol-2(3H)-one core alongside a pyrazin-2-yloxy-pyrrolidine sulfonamide scaffold. Critically, the non-methylated analog 5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034322-14-8) lacks this N-methyl group. In related benzo[d]oxazol-2(3H)-one series, the presence or absence of N-alkylation on the oxazolone ring has been shown to influence receptor binding pocket occupancy, potentially altering the OX1R/OX2R selectivity ratio and functional activity [1]. Direct substitution with a non-methylated analog without comparative binding data introduces unacceptable risk of altered target engagement and misleading experimental outcomes, particularly in assays designed to probe OX1R-specific signaling pathways [2].

Product-Specific Quantitative Evidence Guide: 3-Methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one


OX1R Binding Affinity: Direct Comparison with Suvorexant (DORA) and Class-Level Benchmarking

The target compound exhibits sub-nanomolar to low nanomolar affinity for human OX1R (Ki = 1.30 nM) as determined by radioligand displacement assay [1]. This potency is comparable to or exceeds that of the clinically approved dual orexin receptor antagonist (DORA) suvorexant, which has reported OX1R Ki values of approximately 0.55–1.1 nM in comparable binding assays [2]. However, suvorexant binds OX2R with Ki ≈ 0.35–0.55 nM, resulting in a non-selective profile (OX1R/OX2R ratio ≈ 1–2) [2], whereas the target compound displays a Ki of 521 nM at human OX2R, yielding a markedly different selectivity profile [1].

Orexin Receptor Pharmacology Sleep/Wake Neurobiology GPCR Binding Assays CNS Drug Discovery

OX1R vs OX2R Selectivity Ratio: Defining the Pharmacological Fingerprint for Pathway-Specific Research

The target compound demonstrates an approximately 400-fold selectivity for human OX1R (Ki = 1.30 nM) over human OX2R (Ki = 521 nM) [1]. This selectivity profile is confirmed by functional antagonist activity: IC50 = 11 nM at rat OX1R versus IC50 = 1,310 nM at rat OX2R in calcium mobilization FLIPR assays, representing an approximately 119-fold functional selectivity ratio [1]. In contrast, close structural analogs lacking the N-3 methyl substituent on the benzo[d]oxazol-2(3H)-one core may exhibit significantly altered selectivity profiles; related non-methylated analogs have been reported to display more balanced OX1R/OX2R antagonist activity [2].

Receptor Selectivity Profiling Orexin-1 Receptor Orexin-2 Receptor GPCR Pharmacology

Functional Antagonism at OX1R: Cross-Species Potency Verification (Rat vs Human)

The target compound exhibits potent functional antagonism at rat OX1R with an IC50 of 11 nM, as measured by inhibition of Ala-6,12 orexin-A-induced calcium increase in a FLIPR assay [1]. This functional potency is consistent with the human OX1R binding affinity (Ki = 1.30 nM), confirming robust antagonist activity across species [1]. Functional antagonism at rat OX2R is markedly weaker (IC50 = 1,310 nM), reinforcing the selectivity profile in a functional context [1]. By comparison, suvorexant exhibits functional IC50 values of approximately 28–50 nM at OX1R and 14–28 nM at OX2R in similar FLIPR-based calcium mobilization assays, demonstrating its balanced dual antagonism [2].

Orexin-1 Receptor Calcium Mobilization Assay FLIPR Assay Species Cross-Reactivity

Structural Differentiation from Non-Methylated Analog: The N-3 Methyl Group as a Selectivity Determinant

The target compound (CAS 2034396-82-0) contains an N-3 methyl substituent on the benzo[d]oxazol-2(3H)-one core, distinguishing it from the closest commercially listed analog, 5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034322-14-8), which lacks this methyl group . In the orexin receptor antagonist pharmacophore, the N-alkylation state of the oxazolone ring influences hydrogen bond acceptor/donor capacity and steric occupancy within the receptor binding pocket, parameters that have been shown in X-ray crystallographic studies of OX1R and OX2R to differentially affect subtype selectivity [1]. While head-to-head binding data for the non-methylated analog are not publicly available, the patent literature encompassing this chemical series explicitly teaches that N-substitution on the oxazolone core is a key variable for tuning OX1R/OX2R selectivity [2].

Structure-Activity Relationship Benzooxazolone Chemistry N-Methylation Effects Receptor Subtype Selectivity

Best Research and Industrial Application Scenarios for 3-Methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034396-82-0)


Pharmacological Dissection of OX1R-Specific Signaling in Anxiety and Addiction Models

The compound's ~400-fold OX1R binding selectivity (Ki OX1R = 1.30 nM vs OX2R = 521 nM) and potent functional antagonism at rat OX1R (IC50 = 11 nM) [1] make it an ideal tool for in vivo rodent studies of anxiety-like behaviors, stress responses, and drug-seeking behaviors where OX1R signaling is specifically implicated. Unlike dual antagonists, its minimal OX2R activity at relevant concentrations avoids confounding sedative or sleep-promoting effects mediated through OX2R blockade, enabling cleaner interpretation of OX1R-specific contributions to behavioral phenotypes.

In Vitro Reference Standard for OX1R-Selective Antagonist Screening and Assay Validation

With well-characterized binding (human OX1R Ki = 1.30 nM; human OX2R Ki = 521 nM) and functional activity (rat OX1R IC50 = 11 nM; rat OX2R IC50 = 1,310 nM) across both human and rodent orthologs [1], this compound serves as a validated reference standard for calibrating OX1R versus OX2R selectivity in high-throughput screening campaigns. Its cross-species activity profile, sourced from Merck Research Laboratories and curated by ChEMBL [1], provides confidence in assay transferability between human recombinant systems and rodent tissue preparations.

Comparative Benchmarking Against Suvorexant in OX1R-Mediated Pathways

Researchers investigating OX1R-specific therapeutic hypotheses—such as panic disorder, alcohol use disorder, or binge eating—can deploy this compound alongside suvorexant as a pharmacological comparator. While suvorexant binds both OX1R and OX2R with sub-nanomolar affinity (Ki ≈ 0.35–1.1 nM) [2], the target compound's >1000-fold weaker OX2R affinity [1] allows for definitive attribution of observed effects to OX1R antagonism versus combined OX1R/OX2R blockade, a critical distinction for target validation studies.

SAR Probe for N-Alkylation Effects on Orexin Receptor Subtype Selectivity

The presence of the N-3 methyl group on the benzo[d]oxazol-2(3H)-one core distinguishes this compound from its non-methylated analog (CAS 2034322-14-8) . Medicinal chemistry groups exploring structure-activity relationships in the orexin antagonist chemical space can use this compound as a defined selectivity probe, pairing it with the non-methylated analog (once characterized) to experimentally quantify the impact of N-alkylation on OX1R/OX2R selectivity ratios and receptor binding pocket interactions, as suggested by crystallographic analyses of OX1R and OX2R ligand complexes [3].

Quote Request

Request a Quote for 3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.